3-(3-Methylthiophen-2-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
Description
3-(3-Methylthiophen-2-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a structurally complex small molecule featuring a propan-1-one backbone. Its substituents include:
- 3-(Pyrimidin-2-ylamino)azetidin-1-yl group: A four-membered azetidine ring linked to a pyrimidine moiety via an amino group. This introduces conformational strain (due to the azetidine) and hydrogen-bonding capacity (via the pyrimidine).
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-5-8-21-13(11)3-4-14(20)19-9-12(10-19)18-15-16-6-2-7-17-15/h2,5-8,12H,3-4,9-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVDIFOWHFGICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Methylthiophen-2-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 253.34 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
This compound features a propanone moiety linked to a pyrimidine and an azetidine ring, with a methylthiophene substituent, contributing to its unique reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, azetidinones have been shown to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis. The specific compound under consideration has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on MCF-7 breast cancer cells, it was found that derivatives with azetidine rings exhibited high levels of cytotoxicity. The MTT assay results indicated that these compounds could induce apoptosis in cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of pyrimidine and thiophene have shown antibacterial and antifungal activities.
Case Study: Antimicrobial Assays
In one study, synthesized azetidinones were tested against various bacterial strains using disk diffusion methods. The results showed significant inhibition zones, indicating effective antibacterial properties. Compounds demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria.
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases which are often overexpressed in cancers.
- DNA Intercalation : The planar structure may allow for intercalation into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 3-(4-Methylthiophen-2-yl)-1-(pyrimidin-5-yl)propan-1-one | High | Moderate | Tyrosine kinase inhibition |
| 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine | Moderate | High | DNA intercalation |
| 6-(Thiophen-2-yl)pyrimidin-2-amine | Low | High | ROS generation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Structural Features
The following table highlights key structural differences between the target compound and similar propan-1-one derivatives from the evidence:
Key Observations:
Backbone Flexibility: The azetidine in the target compound introduces rigidity compared to linear amines in 1c or 1e .
Aromatic Systems : Unlike 1e or 2 , which have simple thiophene or chlorophenyl groups, the target compound’s methylthiophene and pyrimidine groups could enhance interactions with aromatic residues in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
